3E96CZP3FE
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Overview
Description
Its chemical formula is C21H35N2O5P, and it is a complex organic molecule with significant potential in various scientific fields . The compound’s structure includes a heptanoic acid backbone with multiple functional groups, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EF-6265 involves several steps, starting with the preparation of the heptanoic acid backbone. The key steps include:
Formation of the Heptanoic Acid Backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the heptanoic acid structure.
Functional Group Addition: Various functional groups, including amino and phosphinyl groups, are added to the backbone through a series of reactions involving reagents such as amines and phosphorous compounds.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of EF-6265 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
EF-6265 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the amino and phosphinyl groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and other reagents suitable for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of EF-6265, while reduction could produce reduced forms with altered functional groups.
Scientific Research Applications
EF-6265 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of EF-6265 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
EF-6265 can be compared with other similar compounds, such as:
Heptanoic Acid Derivatives: Compounds with similar heptanoic acid backbones but different functional groups.
Amino Acid Derivatives: Molecules with similar amino and phosphinyl groups but different core structures.
Uniqueness
EF-6265 is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for versatile chemical reactions and interactions, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C21H35N2O5P |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2S)-7-amino-2-[[hydroxy-[(1R)-2-methyl-1-(3-phenylpropanoylamino)propyl]phosphoryl]methyl]heptanoic acid |
InChI |
InChI=1S/C21H35N2O5P/c1-16(2)20(23-19(24)13-12-17-9-5-3-6-10-17)29(27,28)15-18(21(25)26)11-7-4-8-14-22/h3,5-6,9-10,16,18,20H,4,7-8,11-15,22H2,1-2H3,(H,23,24)(H,25,26)(H,27,28)/t18-,20-/m1/s1 |
InChI Key |
DEWOTLFUKYSXIE-UYAOXDASSA-N |
Isomeric SMILES |
CC(C)[C@H](NC(=O)CCC1=CC=CC=C1)P(=O)(C[C@@H](CCCCCN)C(=O)O)O |
Canonical SMILES |
CC(C)C(NC(=O)CCC1=CC=CC=C1)P(=O)(CC(CCCCCN)C(=O)O)O |
Synonyms |
7-amino-2-(((2-methyl-1-(3-phenylpropanoylamino)propyl)hydroxyphosphinoyl)methyl)heptanoic acid EF 6265 EF-6265 EF6265 |
Origin of Product |
United States |
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